![molecular formula C22H21NO2 B5380827 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)
2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic chemistry, and materials science.
Mécanisme D'action
The mechanism of action of 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in tumor growth and viral replication. It may also interact with DNA and RNA, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol has biochemical and physiological effects, including antitumor and antiviral activity. It has also been shown to have fluorescent properties, which make it a potential candidate for use in optoelectronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol in lab experiments is its potential antitumor and antiviral activity, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity.
Orientations Futures
There are several future directions for the study of 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol. One direction is to further investigate its mechanism of action and optimize its activity for use in drug development. Another direction is to study its fluorescent properties and potential applications in optoelectronic devices. Additionally, further research can be done to explore its potential applications in catalytic reactions.
Méthodes De Synthèse
The synthesis of 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol involves the reaction of 8-hydroxyquinoline with 4-(cyclopentyloxy)benzaldehyde in the presence of a base and a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which involves the insertion of the vinyl group into the aryl halide bond. The resulting product is purified through column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol has shown potential applications in various scientific fields. In medicinal chemistry, it has been studied for its antitumor and antiviral properties. In organic chemistry, it has been used as a ligand in catalytic reactions. In materials science, it has been studied for its fluorescent properties, which make it a potential candidate for use in optoelectronic devices.
Propriétés
IUPAC Name |
2-[(E)-2-(4-cyclopentyloxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-21-7-3-4-17-11-13-18(23-22(17)21)12-8-16-9-14-20(15-10-16)25-19-5-1-2-6-19/h3-4,7-15,19,24H,1-2,5-6H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRXNDHSOVNJM-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C=CC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)
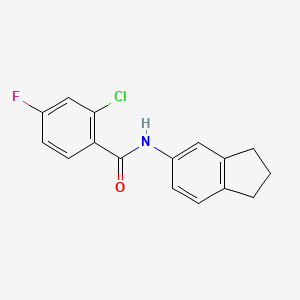

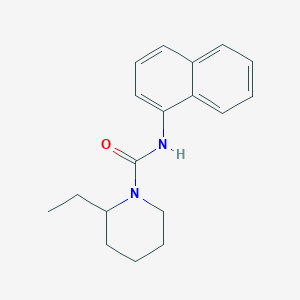
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5380799.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)
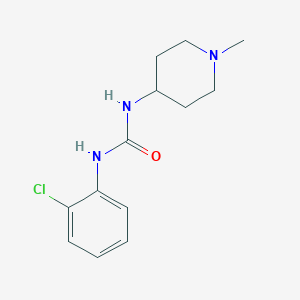
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
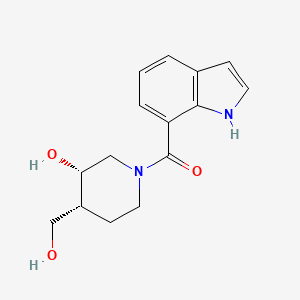
![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)
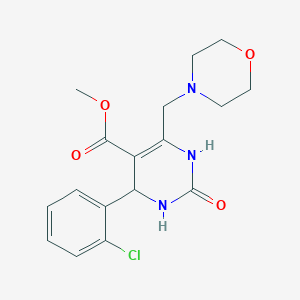
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)